1-(4-ethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-ethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines an ethylphenyl group, a naphthyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(4-ethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-ethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a biochemical probe for investigating biological pathways and interactions.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-ethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
- 1-(4-methylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide
- 1-(4-ethylphenyl)-N-phenyl-5-oxopyrrolidine-3-carboxamide These compounds share structural similarities but differ in specific substituents, which can influence their chemical properties and applications .
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-16-10-12-19(13-11-16)25-15-18(14-22(25)26)23(27)24-21-9-5-7-17-6-3-4-8-20(17)21/h3-13,18H,2,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLICCHRXQMLKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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